
SHP099 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SHP099 hydrochloride is a potent, selective, and orally available SHP2 inhibitor with an IC50 of 70 nM . It is a useful reagent for the preparation of substituted piperidinylpyrazinamines and analogs for inhibiting the activity of SHP2 useful in treating diseases .
Synthesis Analysis
The synthesis of SHP099 was modified from a protocol by Garcia Fortanet J et al . The synthesis involves the reaction of 3-bromo-6-chloropyrazin-2-amine with (2,3-dichlorophenyl)boronic acid, followed by the addition of tert-butyl (4-methylpiperidin-4-yl)carbamate .Molecular Structure Analysis
The molecular formula of SHP099 hydrochloride is C16H20Cl3N5 . The exact mass and molecular weight are not specified in the sources .Chemical Reactions Analysis
SHP099 binds simultaneously to the interface of N-terminal SH2, C-terminal SH2, and PTP domains, thus inhibiting SHP2 activity through an allosteric mechanism . It suppresses RAS-ERK signaling to inhibit RTK-driven proliferation of human cancer cells in vitro .Physical And Chemical Properties Analysis
The molecular weight of SHP099 hydrochloride is 388.72 . It is a powder that is stable if stored as directed . More specific physical and chemical properties such as melting point, boiling point, and density are not specified in the sources.Aplicaciones Científicas De Investigación
SHP099 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment: SHP099 hydrochloride has been identified as a potent inhibitor of SHP2, a protein tyrosine phosphatase involved in cell growth and survival pathways. Its inhibition has shown promise in the treatment of various cancers, including breast adenocarcinoma, by preventing colony formation of cancer cells in vitro .
Acute Lung Injury (ALI): Research has demonstrated that SHP099 can significantly alleviate symptoms of ALI and increase survival rates in animal models. This highlights its potential as a therapeutic agent for conditions where SHP2 plays a critical role in disease progression .
Drug Delivery Systems: SHP099 can be incorporated into multilayer films for controlled drug delivery. This method allows for sustained release over time and could potentially be used to target cancer cells more effectively while minimizing systemic side effects .
Pharmacological Studies: As the first specific SHP2 inhibitor, SHP099’s effects on cancer cells are being extensively studied, with related inhibitors now entering clinical trials. This underscores its significance in pharmacological research and its potential to lead to new cancer therapies .
Mecanismo De Acción
Target of Action
SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor that primarily targets the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2) . SHP2 is a key enzyme in pathways regulating tumor growth signaling and has been observed to be upregulated in various cancers . Therefore, it has gained interest as a promising anticancer drug target .
Mode of Action
SHP099 hydrochloride operates through a unique allosteric inhibition mechanism that stabilizes SHP2 protein in a self-inhibitory conformation . This results in the inhibition of SHP2’s phosphatase activity, thereby preventing it from carrying out its role in tumor growth signaling pathways .
Biochemical Pathways
SHP2 is involved in multiple oncogenic cellular signaling cascades, such as the RAS-ERK and JAK-STAT pathways . By inhibiting SHP2, SHP099 hydrochloride disrupts these pathways, leading to a reduction in tumor growth signaling . For instance, SHP2 has been found to play a core role in oncogenic KRAS-driven tumors, particularly KRAS mutant non-small cell lung cancer, which heavily relies on SHP2’s activity .
Result of Action
The inhibition of SHP2 by SHP099 hydrochloride has been shown to have potent anticancer activity . For example, it has been found to prevent lipopolysaccharide-induced acute lung injury in mice . Furthermore, it has been shown to relieve acute lung injury and significantly increase animal survival when administered to mice with acute lung injury and sepsis .
Action Environment
The action of SHP099 hydrochloride can be influenced by various environmental factors. For instance, the method of delivery can impact the efficacy of the drug. One study developed multilayer coatings for localized delivery of SHP099 to improve upon current cancer therapies . This method of delivery was found to overcome common complications of systemic chemotherapeutic administration, while maximizing SHP099 efficacy . .
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQHYRFUYAXWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SHP099 hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



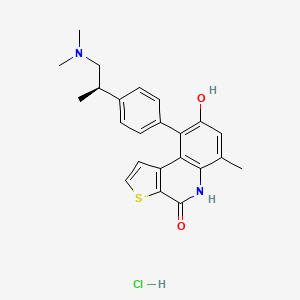

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
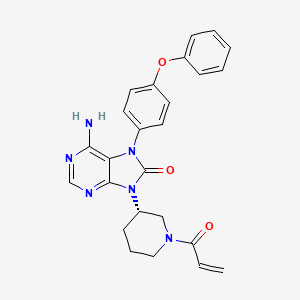
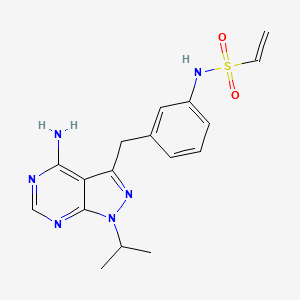

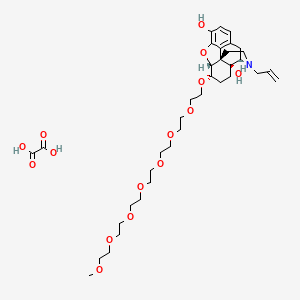
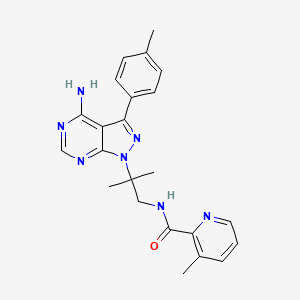
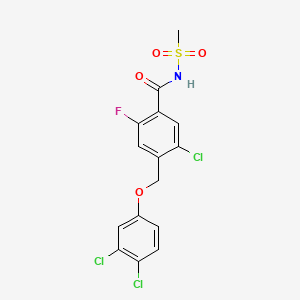


![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)